molecular formula C22H17FN4O4S B2923920 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898441-07-1

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Cat. No. B2923920
CAS RN: 898441-07-1
M. Wt: 452.46
InChI Key: JIPHQIKVZWAMQZ-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C22H17FN4O4S and its molecular weight is 452.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been explored for their anti-inflammatory and anti-cancer properties. These compounds are synthesized in fair to good yields via sodium borohydride reduction, highlighting the chemical versatility and potential therapeutic applications of these derivatives (Gangapuram & Redda, 2009).

Anticancer Activity

A significant area of application for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide derivatives is in the development of anticancer agents. Research has focused on designing and synthesizing derivatives to evaluate their anticancer activity against various cancer cell lines. For example, derivatives have been tested for their efficacy against breast cancer, lung cancer, colon cancer, and ovarian cancer, with some derivatives showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

The compound and its derivatives have also been investigated for their antimicrobial and antitubercular activities. Novel series of benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents, demonstrating good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as against M. tuberculosis (Shingare et al., 2022).

Antimalarial and COVID-19 Potential

In addition to cancer and microbial diseases, derivatives of this compound have been explored for their antimalarial activity. Furthermore, some sulfonamides have been investigated for their potential use as COVID-19 drugs, utilizing computational calculations and molecular docking studies to assess their effectiveness (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4S/c1-14-5-11-19(12-6-14)32(29,30)27-18-4-2-3-16(13-18)20(28)24-22-26-25-21(31-22)15-7-9-17(23)10-8-15/h2-13,27H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPHQIKVZWAMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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